N-(2,2,2-trifluoroethoxy)phthalimide
Overview
Description
“N-(2,2,2-trifluoroethoxy)phthalimide” is a compound that contains a phthalimide core . Phthalimides are a privileged structural motif frequently found in natural products, pharmaceuticals, and organic materials .
Molecular Structure Analysis
Phthalimides are a privileged structural motif frequently found in natural products, pharmaceuticals, and organic materials . The most common strategy for their synthesis involves the condensation of phthalic acids/anhydrides with primary amines .Scientific Research Applications
Organic Synthesis and Pharmaceutical Development
N-(2,2,2-trifluoroethoxy)phthalimide and similar compounds like N-(trifluoromethylthio)phthalimide have significant applications in organic synthesis, particularly in introducing trifluoromethylthiol groups into various molecules. For instance, Pluta et al. (2014) describe the synthesis of N-(trifluoromethylthio)phthalimide, which reacts with boronic acids and alkynes under copper catalysis. This method is notable for its mild conditions and high tolerance of functional groups, making it useful in pharmaceutical and agrochemical research and development (Pluta, Nikolaienko, & Rueping, 2014).
Catalytic Applications
Copper-catalyzed trifluoromethylthiolation using these reagents demonstrates their versatility in creating trifluoromethylthiolated arenes and alkenes in good yields (Kang, Xu, & Shen, 2014). Additionally, Rueping et al. (2014) highlight the use of these compounds in organocatalytic enantioselective trifluoromethylthiolation, which is significant for producing optically active products with potential pharmaceutical applications (Rueping, Liu, Bootwicha, Pluta, & Merkens, 2014).
Photocatalysis and Bond Cleavage
This compound-related compounds are also useful in photocatalytic processes. Zhu and Fu (2021) discuss the visible light photoredox organic reactions involving N-(acyloxy)phthalimide derivatives, which facilitate a range of synthetic transformations, such as alkylation and arylation (Zhu & Fu, 2021).
Energy Storage Applications
In the field of energy storage, N-ferrocenylphthalimide demonstrates promising applications in non-aqueous flow batteries. The unique redox properties of phthalimide derivatives make them suitable for enhancing the cycling performance in battery systems (Hwang, Kim, Ryu, & Oh, 2018).
Future Directions
In a recent breakthrough, it was found that under the action of 1 equivalent of “N-(2,2,2-trifluoroethoxy)phthalimide” and 1 equivalent of ClB(cat), using CH3CN as a solvent, and under near-ultraviolet light (390 nm) irradiation, the boronated product 17 can be obtained with a yield of 61% . This discovery opens up new possibilities for the use of “this compound” in future research and applications .
properties
IUPAC Name |
2-(2,2,2-trifluoroethoxy)isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO3/c11-10(12,13)5-17-14-8(15)6-3-1-2-4-7(6)9(14)16/h1-4H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAHYXMVUTQNSKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OCC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60441798 | |
Record name | N-(2,2,2-trifluoroethoxy)phthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60441798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
76029-67-9 | |
Record name | 2-(2,2,2-Trifluoroethoxy)-1H-isoindole-1,3(2H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76029-67-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2,2,2-trifluoroethoxy)phthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60441798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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